4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Synthesis of 2-phenoxypyrimidine: This can be achieved through the reaction of 2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSi) under mild conditions.
Formation of the Sulfonamide Group: The final step involves the reaction of the fluorinated intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSi) is commonly used for introducing the fluorine atom.
Base Catalysis: Bases like potassium carbonate and triethylamine are used to facilitate various steps in the synthesis.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Major Products Formed
Substituted Derivatives: Products formed by substitution reactions.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the sulfonamide group.
Coupled Products: Products formed by coupling reactions, which can be further functionalized for various applications.
Scientific Research Applications
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to the presence of the sulfonamide group.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: Used as an electrophilic fluorinating agent.
4-fluoro-N-(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl)benzene sulfonamide: A compound with similar structural features and biological activity.
Uniqueness
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is unique due to its specific combination of a fluorine atom, phenoxypyrimidine moiety, and benzene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICQDKNARZQKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.